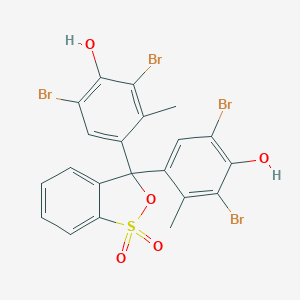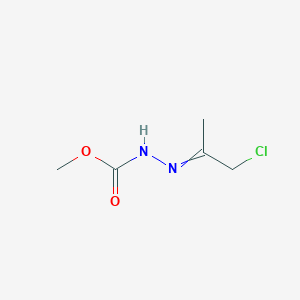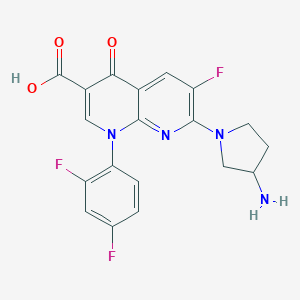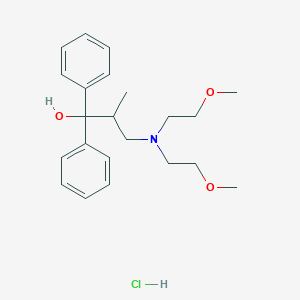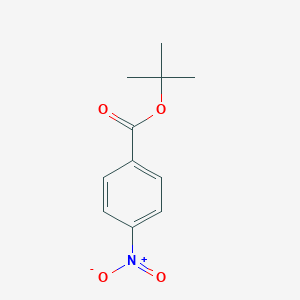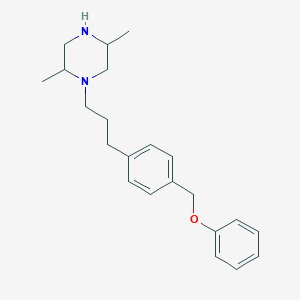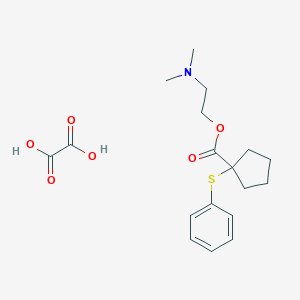
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate, also known as CPCCDEEO, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of cyclopentanecarboxylic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. Moreover, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has also been found to reduce the levels of reactive oxygen species and improve mitochondrial function. Furthermore, it has been shown to increase the levels of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Moreover, it has been found to exhibit low toxicity and good solubility in various solvents. However, there are also some limitations associated with its use. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Moreover, its mechanism of action is not fully elucidated, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate. One of the most promising areas of research is its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and pharmacokinetics. Additionally, the development of more potent and selective derivatives of 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate could lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate is a promising compound with potential therapeutic applications in various diseases. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and pharmacokinetics. The development of more potent and selective derivatives of 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate could lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate can be synthesized using various methods. One of the most commonly used methods is through the reaction of 1-(Phenylthio)cyclopentanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base, followed by esterification with oxalic acid. This method yields 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
101329-93-5 |
|---|---|
Produktname |
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate |
Molekularformel |
C18H25NO6S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C16H23NO2S.C2H2O4/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)20-14-8-4-3-5-9-14;3-1(4)2(5)6/h3-5,8-9H,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XEOQSJRVIAKPIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
101329-93-5 |
Synonyme |
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




